molecular formula C21H16ClN3O2S B2932953 4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895411-14-0

4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2932953
CAS No.: 895411-14-0
M. Wt: 409.89
InChI Key: GVSJFKJUKWUCFK-UHFFFAOYSA-N
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Description

4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.
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Biological Activity

The compound 4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O2SC_{19}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 373.88 g/mol. The compound features a chloro substituent, a methoxy group, and a thiazole ring, which are known to influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action
    • The compound is believed to exert its anticancer effects by inhibiting tubulin polymerization, similar to other known antitubulin agents. This action disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .
  • In Vitro Studies
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
  • In Vivo Studies
    • Animal model studies have shown that treatment with this compound resulted in tumor growth inhibition without significant toxicity, suggesting a favorable therapeutic index .

Antimicrobial Activity

  • Spectrum of Activity
    • The compound has been tested against several bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Results indicated that it possesses moderate to strong antibacterial activity .
  • Mechanism of Action
    • The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
  • Synergistic Effects
    • Studies have explored the potential for synergistic effects when combined with cell-penetrating peptides, enhancing its antibacterial efficacy .

Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
PC-31.2Tubulin inhibition
A3750.9Apoptosis induction

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

Case Studies

  • Case Study on Anticancer Efficacy
    • A study conducted on xenograft models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapy .
  • Case Study on Antimicrobial Resistance
    • Research indicated that the compound could be effective against antibiotic-resistant strains of bacteria when used in combination therapies, showcasing its potential role in addressing the growing issue of antimicrobial resistance .

Properties

IUPAC Name

4-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-8-9-19-18(11-17)24-21(28-19)25(13-14-3-2-10-23-12-14)20(26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSJFKJUKWUCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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